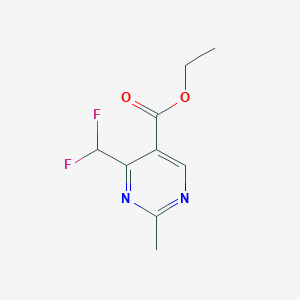

Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15817137

Molecular Formula: C9H10F2N2O2

Molecular Weight: 216.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10F2N2O2 |

|---|---|

| Molecular Weight | 216.18 g/mol |

| IUPAC Name | ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C9H10F2N2O2/c1-3-15-9(14)6-4-12-5(2)13-7(6)8(10)11/h4,8H,3H2,1-2H3 |

| Standard InChI Key | GNNYAHNKKJNHIN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1C(F)F)C |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate has the molecular formula C₉H₁₀F₂N₂O₂ and a molecular weight of 216.18 g/mol . Its IUPAC name reflects the substituents’ positions: the ethyl ester at C5, methyl at C2, and difluoromethyl at C4. The compound’s SMILES notation (CCOC(=O)C1=CN=C(N=C1C(F)F)C) and InChIKey (GNNYAHNKKJNHIN-UHFFFAOYSA-N) provide precise descriptors for computational modeling .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀F₂N₂O₂ |

| Molecular Weight | 216.18 g/mol |

| CAS Registry Number | 1598230-41-1 |

| SMILES | CCOC(=O)C1=CN=C(N=C1C(F)F)C |

| InChIKey | GNNYAHNKKJNHIN-UHFFFAOYSA-N |

Structural Analysis

The pyrimidine ring’s planarity and the electron-withdrawing difluoromethyl group enhance this compound’s reactivity. The ethyl ester at C5 increases lipophilicity, potentially improving membrane permeability in biological systems . X-ray crystallography of analogous compounds reveals that fluorine atoms adopt specific orientations, influencing intermolecular interactions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While no direct synthesis protocol for this compound is publicly documented, analogous pyrimidine carboxylates are typically synthesized via:

-

Ring Formation: Condensation of β-diketones with urea or thiourea derivatives under acidic conditions.

-

Substitution Reactions: Introduction of the difluoromethyl group using reagents like difluoromethyl iodide (CF₂HI) or difluoromethyl triflate (CF₂HOTf).

-

Esterification: Reaction of the intermediate carboxylic acid with ethanol in the presence of a catalyst (e.g., H₂SO₄) .

Table 2: Hypothetical Synthesis Conditions

| Step | Reagents/Conditions |

|---|---|

| Pyrimidine Ring Formation | Acetic acid, 120°C, 6 hours |

| Difluoromethylation | CF₂HI, K₂CO₃, DMF, 80°C, 12 hours |

| Esterification | Ethanol, H₂SO₄, reflux, 24 hours |

Industrial Production Challenges

Scaling up synthesis requires optimizing yield and purity. Continuous flow reactors could mitigate exothermic risks during difluoromethylation, while chromatography-free purification methods (e.g., crystallization) reduce costs .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is inferred from analogs:

-

Lipophilicity: LogP ≈ 1.8 (estimated via computational models), favoring organic solvents like ethyl acetate.

-

Aqueous Solubility: <1 mg/mL due to the ethyl ester and aromatic ring .

Stability studies suggest susceptibility to hydrolysis under alkaline conditions, necessitating anhydrous storage .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume